Picomolar Dual OTUB1/USP8 Potency: 20,000-Fold Advantage Over Single-Target USP8 Inhibitors
This compound is a picomolar dual inhibitor of OTUB1 and USP8. Its potency on USP8 (IC50 = 0.28 nM) is approximately 14,000- to 21,000-fold greater than that of the single-target USP8 inhibitor USP8-IN-2 (IC50 = 4.0–6.0 μM) . This shows a massive quantitative gap in target engagement capability for USP8, directly impacting the concentration needed in cellular assays to achieve functional inhibition.
| Evidence Dimension | USP8 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.28 nM |
| Comparator Or Baseline | USP8-IN-2: 4,000–6,000 nM |
| Quantified Difference | Approximately 14,000- to 21,000-fold more potent. |
| Conditions | In vitro enzyme inhibition assay on recombinant USP8. |
Why This Matters
For procurement, this means achieving complete USP8 inhibition in cellular assays requires significantly less compound, reducing solvent-related artifacts, non-specific effects, and overall cost per experiment.
